
Perfluorododecyl bromide
Overview
Description
Perfluorododecyl bromide, also known as Perflubron or perfluorooctyl bromide, is a contrast medium for magnetic resonance imaging, computer tomography, and sonography . It was approved for this use in the United States by the Food and Drug Administration in 1993 . It has also been tested experimentally for use in liquid breathing in premature infants with respiratory distress .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods mentioned in the literature involves the use of 1H,1H,2H,2H,3H,3H,4H,4H-perfluorododecyl bromide synthesized with 1 in dry DMF with potassium carbonate as base .
Molecular Structure Analysis
The molecular formula of this compound is C8BrF17 . The molecular weight is 498.965 g·mol −1 . The structure of this compound is also available as a 2D Mol file .
Chemical Reactions Analysis
This compound is chemically and biologically inert . It has a huge capacity to dissolve gases, where the respiratory gases are of special interest for current investigations .
Physical And Chemical Properties Analysis
This compound has a density of 1.93 g/cm 3 . Its melting point is 6 °C (43 °F) and boiling point is 142 °C (288 °F) . It also has a molar mass of 498.965 g·mol −1 .
Scientific Research Applications
Synthesis and Chemical Analysis : PFDDB is utilized in chemical synthesis and analysis. For instance, it has been used in the synthesis of Perfluorodecyl Bromide, a stabilizer in blood substitutes, through photo-induced methods (Z. Shu, 2003). Additionally, it aids in derivatization and analysis of perfluorinated carboxylic acids in environmental samples, proving its utility in environmental chemistry (Jinxue Qiu et al., 2012).
Medical Imaging and Diagnostics : PFDDB has been investigated for its potential in medical imaging. It has been used as a blood pool contrast agent for computed tomographic angiography (S. A. Fruman et al., 1994), and in radiography of the central nervous system (F. Brahme et al., 1975).
Oxygen Transport and Delivery : Research has focused on the role of PFDDB in oxygen transport. It has been examined for its efficacy and low toxicity as a radiographic contrast media and for its unique properties like low surface tension and rapid vaporization (D. Long et al., 1972).
Biomedical Applications : PFDDB has been explored for various biomedical applications, such as in inflammation imaging by 19F MRI, highlighting its potential in monitoring inflammatory processes (C. Jacoby et al., 2014).
Material Science and Surface Chemistry : It is also utilized in material science, for instance, in creating ultra-low surface energy self-assembled monolayers on silica, indicating its application in nanotechnology and surface chemistry (Keyun Shou et al., 2019).
Environmental Studies : In environmental studies, PFDDB helps in the analysis of perfluorinated compounds in water samples, thus aiding in the assessment and management of environmental pollutants (Xiaoli Zhao et al., 2007).
Mechanism of Action
Target of Action
Perfluorododecyl bromide, also known as Perflubron, is primarily targeted as an intravascular oxygen carrier . It is designed to augment oxygen delivery in surgical patients . It has also been tested experimentally for use in liquid breathing in premature infants with respiratory distress .
Mode of Action
Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, potentially reducing or avoiding intraoperative transfusions of donor blood . It enables patients to be physiologically stable and safe at lower intraoperative Hb levels .
Biochemical Pathways
It’s known that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors .
Pharmacokinetics
It’s known that perflubron emulsion (oxygent) maintains hemodynamic stability during major surgery .
Result of Action
The primary result of this compound’s action is the maintenance of hemodynamic stability during major surgery . This potentially reduces or avoids the need for intraoperative transfusions of donor blood . It enables patients to be physiologically stable and safe at lower intraoperative Hb levels .
Action Environment
The action of this compound can be influenced by environmental factors. It’s known that Perflubron has good tolerance in human beings .
Safety and Hazards
properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BrF25/c13-11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1(14,15)2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCRDVOTVYYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC12F25, C12BrF25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Dodecane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895333 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67193-90-2 | |
| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)
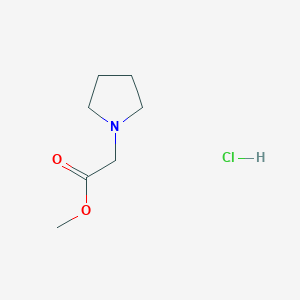
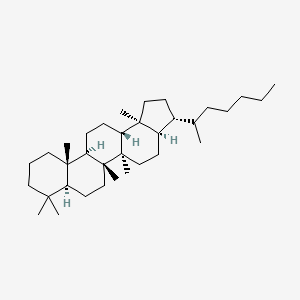
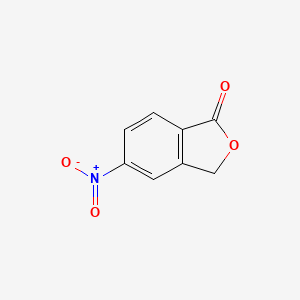
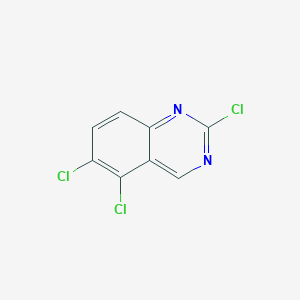
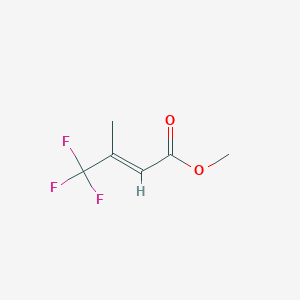
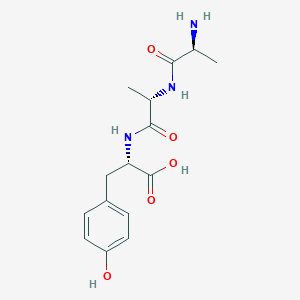
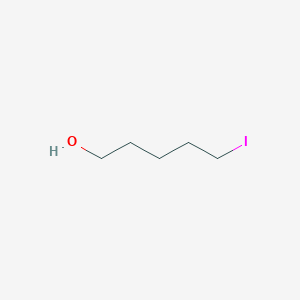
![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)


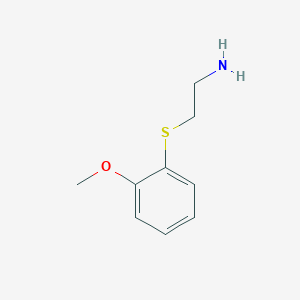
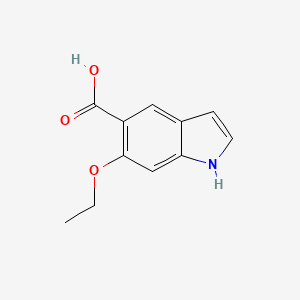
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)